1-Methyl-4-(piperidin-4-yl)piperazine

描述

Significance in Medicinal Chemistry Research

In medicinal chemistry, 1-Methyl-4-(piperidin-4-yl)piperazine is recognized as a key intermediate and a fundamental building block for the synthesis of various active pharmaceutical ingredients (APIs). nbinno.com Fine chemicals are defined as complex, pure chemical substances produced in limited quantities through sophisticated processes; the value of this compound lies in its precise molecular structure and high purity, which are crucial for achieving reliable and reproducible outcomes in pharmaceutical synthesis. nbinno.com The specific arrangement of its atoms allows it to engage in targeted chemical reactions necessary for constructing larger, more complex molecules. nbinno.com

The utility of this compound is prominently demonstrated in the synthesis of targeted cancer therapies. For instance, it is an indispensable component in the synthesis of Brigatinib, an inhibitor of anaplastic lymphoma kinase (ALK) used to treat certain types of non-small cell lung cancer. nbinno.commdpi.com Similarly, the this compound group is a key structural feature of Gilteritinib, another kinase inhibitor. mdpi.com Its incorporation into these drug molecules is a testament to its importance as a high-value intermediate in modern pharmaceutical development. nbinno.com Beyond oncology, derivatives of this compound have been investigated for other therapeutic applications, such as Factor Xa inhibitors for cardiovascular diseases. google.com

The table below details select examples of complex molecules synthesized using this compound as a key reagent or building block.

| Resulting Compound/Drug | Therapeutic Area | Role of this compound |

| Brigatinib | Oncology (ALK-positive NSCLC) | Core structural component integrated during synthesis. nbinno.commdpi.com |

| Gilteritinib | Oncology (AML) | Key structural moiety. mdpi.com |

| Factor Xa Inhibitors | Cardiovascular | Serves as a key fragment in the design of anticoagulant agents. google.com |

| Pyrazolo Estratrienes | Endocrinology | Used in the preparation of inhibitors of 17-beta-hydroxysteroid dehydrogenase type 1 (17-HSD1). chemicalbook.com |

Role as a Privileged Heterocyclic Scaffold in Drug Discovery

The concept of a "privileged scaffold" in drug discovery refers to a molecular framework that is capable of binding to multiple, diverse biological targets through modifications of its structure. tandfonline.com The piperazine (B1678402) ring system, a core feature of this compound, is widely regarded as such a scaffold. tandfonline.comnih.gov Piperazine and its derivatives are structural elements present in a vast number of drugs across various therapeutic classes, including anticancer, antidepressant, anti-HIV, and antipsychotic agents. nih.govresearchgate.net

The value of the piperazine moiety stems from its unique physicochemical properties. tandfonline.com It contains two nitrogen atoms at positions 1 and 4, which can be independently substituted, allowing for fine-tuning of properties such as solubility, basicity, and pharmacokinetic profiles. tandfonline.comresearchgate.net This chemical reactivity and versatility make it an ideal linker to connect different pharmacophores or as a central scaffold for building interactions with a biological target. tandfonline.com

This compound combines the privileged piperazine ring with a piperidine (B6355638) ring, creating a more complex and sterically defined scaffold. This combination offers medicinal chemists a rigid, yet versatile, platform for designing new molecules. The piperidine portion can be functionalized to explore different binding pockets of a target protein, while the N-methylpiperazine part often enhances water solubility and can form critical interactions with the target. tandfonline.com Research has shown that piperazine-containing compounds can modulate monoamine neurochemical pathways in the central nervous system through receptor interactions or reuptake mechanisms. researchgate.net

The table below illustrates the diverse pharmacological activities achieved by incorporating the broader piperazine scaffold, a key component of this compound, into various molecules.

| Pharmacological Activity | Example Class of Compounds | Significance of the Piperazine Scaffold |

| Anticancer | Kinase Inhibitors (e.g., Brigatinib) | Forms part of the core structure, essential for binding to the kinase domain. mdpi.comresearchgate.net |

| Antidepressant | Serotonin (B10506) Modulators (e.g., Vortioxetine) | The piperazine ring is a prominent structural feature in many antidepressants. researchgate.net |

| Antipsychotic | Dopamine (B1211576)/Serotonin Antagonists (e.g., Clozapine) | The scaffold is integral to the structure of many antipsychotic drugs. researchgate.net |

| Anticoagulant | Factor Xa Inhibitors | Provides a key structural element for interaction with the serine protease. google.com |

| Anti-HIV | Various | The piperazine ring is found in several anti-HIV agents. researchgate.net |

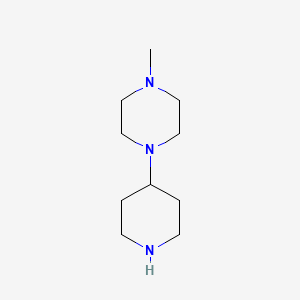

Structure

2D Structure

属性

IUPAC Name |

1-methyl-4-piperidin-4-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYYJGQKVGZGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912521 | |

| Record name | 1-Methyl-4-(piperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99726-99-5, 53617-36-0 | |

| Record name | 1-Methyl-4-(piperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(piperidin-4-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 99726-99-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-Methyl-4-(piperidin-4-yl)piperazine

The synthesis of this compound is primarily achieved through well-established organic chemistry reactions, with reductive amination being the most prominent and widely documented method. google.com Alternative strategies, such as those involving nucleophilic substitution for the formation of the core piperazine (B1678402) structure, are also fundamental in heterocyclic chemistry. researchgate.netorganic-chemistry.org The use of protecting groups is critical in these syntheses to ensure selectivity and achieve high yields. google.comchemicalbook.com

Reductive Amination Strategies in Piperazine Synthesis

Reductive amination is a cornerstone method for creating carbon-nitrogen bonds and is particularly effective for synthesizing this compound. google.com This process typically involves two key stages: the initial condensation of an amine with a ketone to form an intermediate imine or enamine, followed by the reduction of this intermediate to the target amine. nih.gov

A common pathway begins with the reaction between a piperidone derivative and a piperazine derivative. google.comchemicalbook.com Specifically, a protected piperidone, such as N-Boc-piperidin-4-one (where Boc is tert-butoxycarbonyl), is reacted with N-methylpiperazine. google.com This initial condensation forms an intermediate that is then reduced in the subsequent step. The reaction is a classic example of forming a C-N bond by coupling a ketone with a secondary amine. Another variation involves the reaction of N-methyl-4-piperidone with a protected piperazine derivative. nih.gov

A typical procedure involves dissolving N-tert-butoxycarbonyl-4-piperidinone in a solvent like dichloromethane (B109758), followed by the addition of N-methylpiperazine. google.comchemicalbook.com The reaction mixture is stirred to allow for the formation of the iminium intermediate before the reduction step. chemicalbook.com

| Reactant 1 | Reactant 2 | Common Solvents |

| N-Boc-piperidin-4-one | N-methylpiperazine | Dichloromethane, Methanol (B129727) |

| N-methyl-4-piperidone | 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide | 1,2-dichloroethane |

This table summarizes common reactants and solvents used in the condensation step for the synthesis of this compound and its derivatives. google.comchemicalbook.comnih.gov

While the direct reduction of the iminium intermediate in the synthesis of this compound often employs chemical reducing agents, catalytic hydrogenation is a crucial technique in the broader synthesis of piperidine (B6355638) and piperazine heterocycles. google.comnih.govasianpubs.org Traditional reductive amination methods have utilized agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). google.com Sodium triacetoxyborohydride is considered a mild and selective reducing agent for this purpose. nih.gov

Catalytic hydrogenation, using catalysts such as Platinum(IV) oxide (PtO2) or Palladium on carbon (Pd/C), is a powerful method for the reduction of nitrogen-containing heterocyclic compounds. asianpubs.orggoogle.com For instance, substituted pyridines can be hydrogenated to form the corresponding piperidine derivatives, which are essential precursors. asianpubs.org This method is also employed in related synthetic steps, such as the reduction of a nitro group on an aromatic ring that is part of a larger precursor molecule containing the piperazine moiety. mdpi.com However, when reducing certain functional groups like nitrosamines to form amino-piperazines, conventional catalysts can sometimes lead to undesired side reactions, such as the cleavage of N-N bonds, necessitating careful catalyst selection. google.com

Nucleophilic Substitution Approaches for Piperazine Ring Formation

The formation of the piperazine ring itself can be accomplished through nucleophilic substitution reactions. researchgate.net This fundamental approach involves the cyclization of linear precursors. A classic example is the reaction between a 1,2-diamine, such as ethylenediamine, and a 1,2-dihaloalkane, like 1,2-dichloroethane, where the amine groups act as nucleophiles to displace the halides and form the heterocyclic ring. researchgate.net

Piperazine and its derivatives are effective nucleophiles due to the presence of the nitrogen atoms. researchgate.net This reactivity is harnessed in various synthetic applications where the piperazine ring attacks an electrophilic center, often a carbon atom bonded to a leaving group on another molecule, to form more complex structures. researchgate.net While reductive amination is more commonly cited for the direct synthesis of this compound, nucleophilic substitution remains a primary method for constructing the piperazine core from acyclic starting materials. organic-chemistry.orgresearchgate.net

Utilization of Protected Intermediates in Stereoselective Synthesis

The use of protecting groups is essential in the synthesis of this compound to prevent unwanted side reactions and ensure regioselectivity. google.comchemicalbook.com In the reductive amination pathway, the nitrogen atom of the piperidone ring is often protected. google.com The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for this purpose, leading to the use of N-Boc-piperidin-4-one as a starting material. google.comchemicalbook.com

This strategy prevents the piperidine nitrogen from interfering with the reaction and directs the synthesis to occur at the desired positions. After the C-N bond between the two rings is successfully formed and reduced, the Boc group is removed in a deprotection step. chemicalbook.com This is typically achieved under acidic conditions, for example, by treating the intermediate with concentrated hydrochloric acid in methanol. chemicalbook.com This final step yields the desired this compound. chemicalbook.com While the target molecule itself is achiral, the use of protecting groups is a fundamental strategy required for stereoselective synthesis when chiral centers are present in the reactants or desired in the product. researchgate.net

| Protecting Group | Protected Intermediate | Purpose | Deprotection Method |

| Tert-butoxycarbonyl (Boc) | N-Boc-piperidin-4-one | Prevents reaction at the piperidine nitrogen. | Treatment with strong acid (e.g., HCl). chemicalbook.com |

| Trifluoroacetyl | 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide | Protects one amine in a piperazine derivative to allow selective reaction at the other. | Mild basic conditions. nih.gov |

This table illustrates the application of protecting groups in the synthesis of this compound and related structures.

Chemical Reactivity and Derivatization Potential of this compound

This compound serves as a versatile building block and reagent in numerous synthetic applications, primarily due to the reactivity of the secondary amine on the piperazine ring. chemicalbook.commdpi.com This nitrogen atom is nucleophilic and readily participates in reactions to form a wide range of derivatives.

The compound is frequently used as a key intermediate in medicinal chemistry. mdpi.com Its secondary amine can undergo N-alkylation or N-acylation. For example, it can be reacted with various Boc-protected amino acids using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) to form amide bonds. google.com This derivatization is a common strategy in the development of new therapeutic agents. google.com

Furthermore, the entire this compound moiety is often incorporated into larger molecules through nucleophilic aromatic substitution, where the piperazine nitrogen displaces a leaving group (such as a halogen) on an aromatic or heteroaromatic ring. mdpi.com This highlights its role as a commercially available synthon for constructing complex drug molecules, including kinase inhibitors. mdpi.com The reactivity can also be utilized for analytical purposes, where the amine is derivatized with reagents like benzaldehyde (B42025) to form UV-active products suitable for HPLC analysis. researchgate.netresearchgate.net The compound has also been noted for its potential as a catalyst in certain condensation reactions. chemicalbook.com

Oxidation Reactions and Formation of N-Oxides

The tertiary amine functionalities within this compound are susceptible to oxidation, leading to the formation of N-oxides. nih.gov These transformations are significant as N-oxide functionalities can alter a molecule's properties, such as solubility, and can be used in medicinal chemistry, where they may act as prodrugs. nih.govgoogle.com The oxidation of this compound can theoretically occur at two distinct tertiary nitrogen atoms: the N1-methylated nitrogen of the piperazine ring and the N4-nitrogen of the piperazine ring.

The oxidation of piperazine derivatives has been studied using various oxidizing agents. Kinetic studies on the oxidation of 1-methylpiperazine (B117243) by bromamine-T in an acidic medium have demonstrated the formation of the corresponding N-oxide. scirp.org Similarly, oxidation of piperazine with chloramine-T also yields a piperazine N-oxide, a transformation confirmed by GC-MS analysis. jetir.org Common oxidizing agents used for the conversion of tertiary amines to N-oxides include hydrogen peroxide (H₂O₂) and peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). nih.govgoogle.com While H₂O₂ is effective, peroxyacids are also a useful alternative, though they may react with other functional groups if present. nih.gov

N-oxides formed from piperazine or piperidine rings may exhibit different biological activity profiles compared to their parent compounds. google.com For instance, while in-vitro activity might be reduced, oral administration can lead to in-vivo reduction back to the parent amine, demonstrating their potential as prodrugs. google.com

| Oxidizing Agent | Potential Product | Reference |

|---|---|---|

| meta-Chloroperoxybenzoic acid (mCPBA) | This compound N-oxide | google.com |

| Hydrogen Peroxide (H₂O₂) | This compound N-oxide | nih.gov |

| Bromamine-T | This compound N-oxide | scirp.org |

| Chloramine-T | This compound N-oxide | jetir.org |

Reduction Reactions to Yield Amine Derivatives

While this compound itself is a fully saturated heterocyclic system, reduction reactions are crucial in the synthesis of both the compound and its more complex derivatives. These reactions typically involve the reduction of precursor molecules to generate key amine functionalities.

A common synthetic route to prepare this compound involves the catalytic hydrogenation of a protected precursor. For example, 1-(1-benzylpiperidin-4-yl)-4-methylpiperazine can be dissolved in methanol and treated with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This process, known as hydrogenolysis or debenzylation, cleaves the benzyl (B1604629) group from the piperidine nitrogen, yielding the desired secondary amine of the final product. google.com

Furthermore, in the synthesis of complex pharmaceutical agents that incorporate the this compound moiety, the reduction of a nitro group on an aromatic precursor is a key step. For instance, in synthetic routes towards kinase inhibitors like Gilteritinib, a precursor is prepared by reacting this compound with a fluoro-nitrobenzene derivative. The resulting nitro-substituted compound is then subjected to catalytic hydrogenation to reduce the nitro group to a primary amine, which is essential for subsequent coupling reactions. mdpi.com

| Precursor Type | Reducing Agent/Method | Resulting Functional Group | Reference |

|---|---|---|---|

| N-Benzyl protected piperidine | H₂, Palladium on Carbon (Pd/C) | Secondary amine (piperidine) | google.com |

| Aromatic nitro compound | Catalytic Hydrogenation | Primary aromatic amine | mdpi.com |

Substitution, Alkylation, and Acylation Reactions

The nucleophilic character of the nitrogen atoms, particularly the secondary amine of the piperidine ring, makes this compound an important building block for substitution, alkylation, and acylation reactions. mdpi.comresearchgate.net These reactions are fundamental to its use in the construction of a wide array of biologically active molecules.

Alkylation Reactions: N-alkylation is a primary method for functionalizing this scaffold. mdpi.com The secondary amine on the piperidine ring can readily participate in nucleophilic substitution reactions with alkyl halides or undergo reductive amination with aldehydes and ketones. mdpi.com For example, this compound is used as a commercially available reagent in the synthesis of the ALK inhibitor Brigatinib. mdpi.com In this synthesis, it is reacted with an appropriate chloro-pyrimidine derivative to form a new carbon-nitrogen bond. mdpi.com The synthesis of a precursor to the compound itself can involve the reductive amination of 1-benzyl-4-piperidone with 1-methylpiperazine in the presence of sodium triacetoxyborohydride. google.com

Acylation Reactions: The secondary amine of the piperidine moiety is also readily acylated. This reaction is commonly employed to introduce amide functionalities, often using coupling agents to facilitate the reaction between the amine and a carboxylic acid. A patent for factor Xa antagonists describes the acylation of 4-(1-methylpiperidin-4-yl)piperazine with various N-Boc-protected amino acids, such as Boc-D-valine. google.com These reactions are typically carried out in dichloromethane using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) to yield the corresponding amide derivative. google.com

| Reaction Type | Electrophile/Reagent | Coupling Agent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkylation (Nucleophilic Substitution) | 2-Chloropyrimidine derivative | - | N-Arylpiperidine derivative | mdpi.com |

| Alkylation (Reductive Amination) | 1-Benzyl-4-piperidone | Sodium triacetoxyborohydride | N-Alkylated piperidine | google.com |

| Acylation | Boc-D-valine | EDCI, HOBt | N-Acylpiperidine (Amide) | google.com |

| Acylation | Boc-D-isoleucine | EDCI, HOBt | N-Acylpiperidine (Amide) | google.com |

Pharmacological Investigations and Biological Activities

Receptor Binding and Modulation Profiles of 1-Methyl-4-(piperidin-4-yl)piperazine and its Derivatives

The therapeutic potential and pharmacological effects of psychoactive compounds are fundamentally determined by their interactions with specific protein targets within the central nervous system (CNS). The compound this compound and its structural analogs have been the subject of extensive research to elucidate their receptor binding profiles and functional activities. These investigations have revealed a complex pharmacology, with derivatives showing varying affinities and selectivities for a range of CNS receptors, including dopaminergic, serotonergic, GABAergic, histaminergic, and sigma receptors. Understanding these interactions is crucial for the rational design of novel therapeutic agents with improved efficacy and specificity.

Derivatives of the this compound scaffold have been identified as potent modulators of the dopaminergic system, with a particular emphasis on the dopamine (B1211576) D3 receptor. The D3 receptor is a key target in the treatment of various neuropsychiatric disorders.

One notable derivative, FAUC 365, has demonstrated exceptionally high affinity and selectivity for the D3 receptor. medchemexpress.com In competitive radioligand binding assays, FAUC 365 displayed a Ki value of 0.5 nM for the D3 receptor. medchemexpress.com Its affinity for other dopamine receptor subtypes was significantly lower, with Ki values of 340 nM at D4.4 receptors, 2600 nM at D2short receptors, and 3600 nM at D2Long receptors. medchemexpress.com This remarkable selectivity profile, with ratios of over 680-fold for the D4 receptor and up to 7200-fold for D2 receptor isoforms, underscores the potential of this chemical series for developing highly specific D3 receptor antagonists. apexbt.com The N-phenylpiperazine moiety, in general, has been explored for its ability to confer selectivity for the D3 versus the D2 receptor subtype. mdpi.com

Dopamine Receptor Binding Profile of FAUC 365

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| D3 | 0.5 medchemexpress.com |

| D4.4 | 340 medchemexpress.com |

| D2short | 2600 medchemexpress.com |

| D2Long | 3600 medchemexpress.com |

The interaction of this compound derivatives with the serotonergic system has also been a focus of investigation. The serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes, are implicated in the pathophysiology of depression and anxiety. Research has shown that the substituent at the N-1 position of the piperazine (B1678402) ring plays a critical role in determining the affinity for the 5-HT1A receptor. nih.gov Certain 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substituted piperazines have exhibited high 5-HT1A receptor affinity, with Ki values in the subnanomolar range. nih.gov

In contrast, derivatives such as FAUC 365 have been shown to possess substantially high selectivity for dopamine receptors over key serotonin receptors. apexbt.com This indicates that while the piperazine scaffold is amenable to targeting serotonergic receptors, specific structural modifications can steer the affinity away from these targets and towards the dopaminergic system. For instance, a series of 1,3,5-triazine-methylpiperazine derivatives showed significant selectivity for the 5-HT6 receptor over 5-HT1A and 5-HT2A receptors. researchgate.net This tunability allows for the development of compounds with specific multi-target profiles or high selectivity for a single receptor system.

Serotonin Receptor Binding Profile of a Representative 1,3,5-Triazine-methylpiperazine Derivative (Compound 4)

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT6 | 11 researchgate.net |

| 5-HT2A | 272 researchgate.net |

| 5-HT1A | >1000 researchgate.net |

| 5-HT7b | >1000 researchgate.net |

The GABAergic system, the primary inhibitory neurotransmitter system in the CNS, is another potential target for piperazine-containing compounds. While direct studies on the GABAergic activity of this compound are not extensively detailed in available literature, research on structurally related molecules provides valuable insights.

Studies on piperine (1-piperoylpiperidine), which contains a piperidine (B6355638) ring, have demonstrated that it can modulate γ-aminobutyric acid type A (GABAA) receptors. nih.gov This modulation does not require the γ2S-subunit, suggesting a binding site that involves only the α and β subunits of the receptor complex. nih.gov The efficacy of this modulation was found to be dependent on the specific α and β subunits present. nih.gov Furthermore, replacing the piperidine ring with a different moiety was shown to increase both the potency and efficiency of GABAA receptor modulation. nih.gov These findings suggest that the core piperidine/piperazine structure can serve as a scaffold for interacting with GABAA receptors, although specific agonistic or modulatory activity of this compound and its direct derivatives requires further dedicated investigation.

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for cognitive and wakefulness-promoting agents. wikipedia.org Research has identified piperazine and piperidine derivatives as potent H3R antagonists. acs.orgnih.gov

In comparative studies, the nature of the six-membered nitrogenous ring (piperazine vs. piperidine) was found to be a critical determinant of activity. A study investigating dual-acting ligands for histamine H3 and sigma-1 receptors synthesized and tested a pair of compounds differing only in this core structure. The piperazine-containing derivative showed high affinity for the human histamine H3 receptor, with a Ki value of 3.17 nM. acs.orgnih.gov Replacing the piperazine with a piperidine ring resulted in a compound with a slightly reduced but still potent affinity of 7.70 nM, indicating that the piperazine moiety is a highly favorable structural element for H3R antagonism. acs.orgnih.gov

Histamine H3 Receptor Binding Affinities

| Compound Structure | Binding Affinity (Ki, nM) at hH3R |

|---|---|

| Piperazine Derivative (Compound 4) | 3.17 acs.orgnih.gov |

| Piperidine Derivative (Compound 5) | 7.70 acs.orgnih.gov |

Sigma receptors, classified into σ1 and σ2 subtypes, are unique intracellular proteins involved in cellular signaling and the modulation of various neurotransmitter systems. nih.gov Derivatives containing piperazine and piperidine moieties have been extensively evaluated for their affinity towards these receptors.

Sigma-1 Receptor Binding Affinities

| Compound Structure | Binding Affinity (Ki, nM) at σ1R |

|---|---|

| Piperidine Derivative (Compound 5) | 3.64 acs.orgnih.gov |

| Piperazine Derivative (Compound 4) | 1531 acs.orgnih.gov |

Other Receptor System Interactions

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, representing a key target for anticoagulant therapies to prevent and treat thromboembolic disorders. nih.govmdpi.com The development of direct oral FXa inhibitors has been a significant focus in pharmaceutical research. nih.gov The piperazine scaffold has been incorporated into various inhibitor designs. For instance, structural studies have revealed that a sulfonyl ketopiperazine moiety can play a crucial role in the orientation of substituents within the FXa active site. researchgate.net A strong hydrogen bond can form between the carbonyl oxygen of the piperazine ring and the Gly219 residue of FXa, which is a key interaction for anchoring the inhibitor. researchgate.net While the piperazine structure is a component of some Factor Xa inhibitors, specific studies directly linking this compound to Factor Xa inhibition have not been identified.

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that functions as a co-receptor for HIV-1 entry into host cells, making it a prime target for antiviral drug development. nih.govwikipedia.org CCR5 antagonists can block viral entry and have therapeutic potential. wikipedia.orgfrontiersin.org The piperazine and piperidine chemical motifs are common structural features in a variety of CCR5 antagonists. nih.gov For example, the development of the CCR5 antagonist Vicriviroc involved a lead compound that featured a piperazine scaffold. wikipedia.org This lead was identified as a potent muscarinic acetylcholine receptor antagonist with moderate CCR5 activity, which was later optimized to improve CCR5 affinity and selectivity. wikipedia.org Other research has led to the discovery of potent piperazine-based CCR5 antagonists for HIV-1 inhibition. ebi.ac.uk

Table 1: Examples of Piperazine/Piperidine-Based CCR5 Antagonists

| Compound Class | Key Structural Feature | Target | Therapeutic Application |

|---|---|---|---|

| Pyridyl Carboxamides | Piperidine/Piperazine | CCR5 | HIV-1 Entry Inhibition nih.gov |

| 2-Methylpiperazine Derivatives | 2-Methylpiperazine | CCR5 | HIV-1 Antagonism nih.gov |

GPR88 is an orphan G protein-coupled receptor (GPCR) that is highly expressed in the striatum region of the brain in humans and rodents. nih.govmedchemexpress.com Its specific expression pattern has implicated it as a promising therapeutic target for central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, and anxiety. nih.govnih.gov Research has focused on discovering potent and selective agonists for GPR88. nih.gov While several classes of GPR88 agonists have been identified, such as RTI-13951-33 and 2-PCCA, the role of the this compound scaffold in this context is not well-defined in existing literature. medchemexpress.com The development of brain-penetrant GPR88 agonists remains an active area of research to validate its therapeutic potential in vivo. patsnap.com

Table 2: Investigational GPR88 Agonists

| Compound | Mechanism of Action | Potential Indication |

|---|---|---|

| RTI-13951-33 | Potent, selective GPR88 agonist medchemexpress.com | Alcohol Use Disorder medchemexpress.com |

| 2-PCCA | Potent GPR88 receptor agonist medchemexpress.com | CNS Disorders nih.gov |

Cannabinoid receptors, particularly CB1 and CB2, are well-established therapeutic targets for a range of conditions. mq.edu.au The piperazine ring is a versatile scaffold that has been utilized in the design of ligands for various receptors, including cannabinoid receptors. Research into benzhydryl piperazine analogs has led to the discovery of novel cannabinoid receptor ligands. nih.gov One such compound, (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), was identified as a CB1 receptor inverse agonist. nih.gov This demonstrates that the piperazine scaffold can be effectively modified to achieve specific activities at cannabinoid receptors.

Table 3: Activity of a Benzhydryl Piperazine Analog at Cannabinoid Receptors

| Compound | Receptor | Activity | Kᵢ Value |

|---|

Observed Therapeutic Effects and Preclinical Efficacy Studies

The piperidine moiety is a fundamental structural component of morphine and is considered essential for its analgesic activity. tandfonline.com This has made piperidine and related heterocyclic structures, such as piperazine, attractive scaffolds for the development of new analgesic agents. nih.gov Preclinical studies on various piperazine derivatives have demonstrated anti-nociceptive and anti-inflammatory effects. For example, the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) has shown efficacy in multiple animal models of pain. nih.gov

Table 4: Preclinical Analgesic and Anti-inflammatory Activity of LQFM-008

| Pain Model | Effect of LQFM-008 |

|---|---|

| Formalin Test | Reduced licking time in both neurogenic and inflammatory phases nih.gov |

| Tail Flick Test | Increased latency to thermal stimulus nih.gov |

| Hot Plate Test | Increased latency to thermal stimulus nih.gov |

The modulation of pain is a complex process involving descending pathways from the brain that regulate the transmission of pain signals in the spinal cord. physio-pedia.com Key areas in the brain, such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), are central to this modulatory system. frontiersin.org This system utilizes endogenous opioids (β-endorphins, enkephalins, and dynorphins) that act on mu, delta, and kappa opioid receptors to inhibit pain signaling. physio-pedia.commdpi.com The analgesic effects of opioids are mediated through the activation of these receptors, which leads to a reduction in neurotransmitter release and neuronal excitability. physio-pedia.com Compounds containing piperidine or piperazine scaffolds may exert analgesic effects by interacting with components of these pain modulatory pathways. tandfonline.comnih.gov However, direct preclinical studies evaluating the analgesic efficacy of this compound were not identified.

Neuroprotective Potentials

Currently, there is a lack of specific research directly investigating the neuroprotective potentials of this compound as an independent agent. While its piperazine derivative structure suggests it could be a candidate for exploring new chemical entities for central nervous system disorders, dedicated studies to confirm any intrinsic neuroprotective effects are not available in the current scientific literature nbinno.com.

Antipsychotic Activities

Direct pharmacological studies on the antipsychotic activities of this compound are not presently available. The piperazine and piperidine moieties are common in many antipsychotic drugs, which typically exert their effects by modulating dopamine and serotonin receptors. However, without specific receptor binding assays or preclinical behavioral studies for this compound, its potential role in this therapeutic area remains speculative.

Antidepressant and Anxiolytic Effects

There is no direct scientific evidence from preclinical or clinical studies to suggest that this compound possesses inherent antidepressant or anxiolytic properties. Research in this area has focused on other, more complex piperazine derivatives, and the specific contribution or activity of this particular compound has not been characterized.

Anti-inflammatory Roles

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, the broader class of piperazine derivatives has demonstrated significant potential in modulating inflammatory responses.

Research into novel piperazine compounds has identified their capacity to mitigate inflammation. For instance, the derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, known as LQFM182, has been shown to exert anti-inflammatory effects. In preclinical models, LQFM182 reduced paw edema induced by carrageenan. nih.gov The mechanism behind this activity involves the reduction of cell migration, particularly of polymorphonuclear cells, and a decrease in the activity of the myeloperoxidase enzyme. nih.gov Furthermore, this compound was found to lower the levels of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov

In a separate line of investigation, a series of methyl salicylate derivatives incorporating a piperazine moiety were synthesized and evaluated for their anti-inflammatory capabilities. mdpi.comresearchgate.net These compounds exhibited potent activity in models of xylol-induced ear edema and carrageenan-induced paw edema in mice. mdpi.comresearchgate.net One of the standout compounds from this series, M16, not only showed superior activity compared to aspirin but also demonstrated efficacy comparable to indomethacin. mdpi.comresearchgate.net Further in vitro studies revealed that compound M16 could significantly inhibit the release of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and TNF-α in a dose-dependent manner and attenuate the up-regulation of cyclooxygenase-2 (COX-2). mdpi.com

| Compound/Derivative | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, MPO activity, and levels of TNF-α and IL-1β. | nih.gov |

| Methyl salicylate derivatives with piperazine moiety (e.g., M16) | Xylol-induced ear edema, Carrageenan-induced paw edema, LPS-induced cytokine release | Potent edema inhibition; significant inhibition of IL-6 and TNF-α release; attenuation of COX-2 up-regulation. | mdpi.comresearchgate.net |

Antithrombotic Activity and Platelet Aggregation Inhibition

Derivatives of piperazine and the structurally related piperidine have been a focus of research for developing new antithrombotic and antiplatelet agents. These compounds interfere with the process of platelet aggregation, which is a critical step in the formation of blood clots.

Studies on novel substituted-piperazine analogues have demonstrated their potential as inhibitors of platelet aggregation. researchgate.netresearchgate.net For example, compounds such as N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide (compound 20) and 1,4-bis-[3-[N4-(2-chlorophenyl)-N1-(piperazino-carbonyl)]-piperidin-1-yl-methyl]-benzene dibromide (compound 30) were identified as highly active antiplatelet agents. researchgate.net Their activity is linked to their lipophilic characteristics, which may facilitate interaction with platelet membranes or specific receptors. researchgate.net

Similarly, research into 4-amino-substituted 5-oxoproline amides, which include derivatives synthesized with piperidine, has shown promising antiplatelet and antithrombotic effects. nih.gov These compounds have been found to slow the process of thrombus formation in both arterial and venous thrombosis models without significantly affecting plasma hemostasis parameters. nih.gov

| Compound/Derivative Class | Activity | Notable Examples | Reference |

|---|---|---|---|

| Substituted-Piperazine Analogues | Platelet Aggregation Inhibition | Compound 20 and Compound 30 | researchgate.netresearchgate.net |

| 4-Amino-substituted 5-Oxoproline Amides (with Piperidine) | Antiplatelet and Antithrombotic | (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine | nih.gov |

Antimicrobial, Antibacterial, and Antifungal Properties

The piperazine and piperidine scaffolds are integral to many compounds developed for their antimicrobial properties. Various derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi, often showing significant efficacy.

One study focused on pyrimidine-incorporated piperazine derivatives. nih.gov Certain compounds from this series, namely 4b, 4d, 5a, and 5b, exhibited good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov Additionally, compounds 4a, 4d, 4e, 5c, and 5e showed significant antifungal activity against species such as Aspergillus niger and Candida albicans. nih.gov

Another research effort synthesized a series of piperazine derivatives that also displayed significant antimicrobial and antifungal properties. researchgate.net These compounds were effective against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, and fungi including Candida albicans and various Aspergillus species. researchgate.net Furthermore, derivatives of 2,6-diaryl-3-methyl-4-piperidones have been synthesized and screened for their in vitro antibacterial activity, with some showing significant effects when compared to the standard drug ampicillin. biomedpharmajournal.org

| Derivative Class | Targeted Organisms | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine Incorporated Piperazines | Bacteria (e.g., S. aureus, E. coli), Fungi (e.g., A. niger, C. albicans) | Good antibacterial and significant antifungal activity observed at 40 μg/ml. | nih.gov |

| Substituted Piperazine Derivatives | Bacteria (e.g., S. aureus, P. aeruginosa), Fungi (e.g., C. albicans, A. niger) | Many synthesized compounds showed significant antimicrobial and antifungal properties. | researchgate.net |

| 2,6-diaryl-3-methyl-4-piperidones | Bacteria | Exhibited significant antimicrobial activity compared with ampicillin. | biomedpharmajournal.org |

Antiviral Activities (e.g., HCV, HIV)

The piperazine nucleus is a key pharmacophore in the development of antiviral agents, including those targeting Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).

A patent has been filed for piperidin-4-ylpiperazine compounds specifically for the treatment of HCV infection, highlighting the direct relevance of this chemical scaffold in targeting the virus. google.com While the patent covers a class of compounds, it underscores the perceived potential of the core structure.

In the context of HIV, bis(heteroaryl)piperazine derivatives (BHAP) have been recognized as potent anti-HIV drugs. nih.gov Although this refers to a broader class, it establishes the importance of the piperazine moiety in designing molecules that can combat HIV.

Furthermore, research on other viruses has also implicated piperazine's utility. A study investigating piperazine's effect on the Chikungunya virus (CHIKV), an alphavirus, found that it possessed antiviral activity. nih.gov Molecular docking studies suggested that piperazine binds to a hydrophobic pocket of the Chikungunya virus capsid protein. nih.gov This interaction is thought to be the basis of its inhibitory effect, making piperazine a potential lead structure for developing new anti-alphaviral drugs. nih.gov

Cognition Enhancement Studies

Derivatives containing piperidine and piperazine rings have been investigated for their nootropic, or cognition-enhancing, effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

One line of research involved modifying existing potent nootropic drugs that contained a piperazine ring. nih.gov By extruding one of the nitrogen atoms from the piperazine ring, researchers created 4-aminopiperidine analogues. nih.gov These new compounds were found to maintain high cognition-enhancing activity in the mouse passive avoidance test, with one derivative showing activity at a very low dose. nih.gov This suggests that the piperidine structure, closely related to the core of this compound, is crucial for this pharmacological effect.

More recently, hybrid conjugates of 5-phenyl-1,3,4-oxadiazole and piperazine were designed and evaluated for their potential in managing Alzheimer's disease. nih.gov A lead compound from this series, 5AD, which includes a piperazine component, demonstrated significant improvement in learning and memory in a scopolamine-induced cognitive dysfunction mouse model. nih.gov Ex vivo analysis of brain tissue from treated mice showed a decrease in acetylcholinesterase (AChE) levels, indicating a potential mechanism for its cognitive benefits. nih.gov

| Derivative Class | Model/Test | Key Findings | Reference |

|---|---|---|---|

| 4-Aminopiperidine Analogues | Mouse Passive Avoidance Test | Maintained high cognition-enhancing activity from parent piperazine compounds. | nih.gov |

| Oxadiazole-Piperazine Conjugates (e.g., 5AD) | Scopolamine-induced Y-Maze Test (in vivo) | Significant improvement in learning and memory; decreased AChE levels in the hippocampus. | nih.gov |

Anticonvulsant Activities

The 1,4-disubstituted piperazine framework is a recurring motif in the design of novel anticonvulsant agents. Numerous studies have synthesized and evaluated various piperazine derivatives for their ability to protect against seizures in established preclinical models.

One study synthesized a series of 1,4-piperazine derivatives and tested them in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) seizure assays. researchgate.net While the compounds were found to be moderately effective, the study identified a derivative, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, that showed good activity in the 6-hertz seizure test, affording 100% protection at a specific dose and time point without associated neurotoxicity. researchgate.net

Another investigation focused on N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl-pyrrolidine-2,5-dione. nih.gov The compounds that possessed an aromatic ring at the 3-position of the pyrrolidine-2,5-dione core exhibited strong anticonvulsant activity in the MES test, with some derivatives showing potent ED50 values. nih.gov

Further research into pyrrolidine-2,5-dione derivatives, specifically acetamides containing a piperazine moiety, also yielded promising results. mdpi.com The most active compound in this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6), displayed a more beneficial efficacy and protective index than the established antiepileptic drug valproic acid in both the MES and 6 Hz seizure tests. mdpi.com The proposed mechanism for this compound involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

| Derivative Class | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| 1,4-Substituted Piperazines | MES, scMet, 6-Hz | One derivative showed 100% protection in the 6-Hz test. | researchgate.net |

| N-(4-methylpiperazin-1-yl)-pyrrolidine-2,5-diones | MES | Strong anticonvulsant activity with potent ED50 values. | nih.gov |

| Pyrrolidine-2,5-dione-acetamide derivatives | MES, 6-Hz | Compound 6 showed superior efficacy and protective index compared to valproic acid. | mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Piperidine (B6355638) Moiety Modifications on Receptor Selectivity and Affinity

The piperidine ring is a fundamental structural component that significantly influences the biological activity of this compound class, particularly for sigma (σ) receptors. nih.gov SAR studies consistently demonstrate that the piperidine moiety is a critical element for high affinity at the σ₁ receptor. nih.govresearchgate.net

A direct comparison between molecules containing a piperidine core versus a piperazine (B1678402) core highlights this importance. For instance, in a series of histamine (B1213489) H₃/σ₁ receptor ligands, the replacement of a piperidine ring with a piperazine ring resulted in a drastic loss of affinity for the σ₁ receptor. nih.govresearchgate.net While the affinity for the histamine H₃ receptor was not significantly affected by this change, the σ₁ receptor affinity dropped dramatically, showcasing the piperidine ring as a key determinant for σ₁ receptor binding. researchgate.net This suggests that the specific conformational constraints and physicochemical properties of the piperidine nitrogen are crucial for productive interactions within the σ₁ receptor binding site. nih.govresearchgate.net

The basicity and protonation state of the nitrogen within the heterocyclic core at physiological pH are also determining factors. The piperidine nitrogen generally acts as the essential positive ionizable functionality, a key feature in many pharmacophore models for sigma receptor ligands. nih.gov

Table 1: Comparison of Piperidine vs. Piperazine Moiety on Receptor Affinity Data extracted from research on dual histamine H₃/sigma-1 receptor ligands. nih.govresearchgate.net

| Compound ID | Core Moiety | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) |

| Compound 4 | Piperazine | 3.17 | 1531 |

| Compound 5 | Piperidine | 7.70 | 3.64 |

Impact of Methyl Substitution on Receptor Polypharmacy

The N-methyl group on the piperidine ring plays a significant role in modulating the compound's interaction with multiple receptors, a concept known as polypharmacy. While the core piperidine-piperazine scaffold can interact with various targets, the nature of the substituent on the piperidine nitrogen can fine-tune both potency and selectivity. nih.gov

In different chemical series, the N-substituent is a known modulator of opioid receptor antagonist potency and selectivity. nih.gov For example, replacing the N-methyl group with larger substituents, such as an N-phenylpropyl group, can dramatically increase potency at μ and δ opioid receptors. nih.gov This indicates that the N-methyl group, by virtue of its small size, may confer a specific selectivity profile, and altering it can systematically shift the compound's activity across different receptor families.

Furthermore, studies on other piperidine-containing scaffolds have shown that methyl substitutions can be crucial for directing activity. For instance, a 4-methyl-substituted piperidine ring was identified as a key feature for high inhibitory activity and selectivity for monoamine oxidase B (MAO-B). This highlights how a seemingly simple methyl group can be a critical element in achieving a desired polypharmacological profile, directing the molecule's activity towards specific enzymes or receptors while potentially reducing affinity for others.

Effects of Ring Substitutions and Linker Chemistry on Biological Activity

Modifications to other parts of the 1-methyl-4-(piperidin-4-yl)piperazine scaffold, including substitutions on aromatic rings and the chemistry of linker units, have profound effects on biological activity. These changes can alter the compound's affinity, selectivity, and functional properties at its target receptors.

In studies of sigma receptor ligands based on a piperidine/piperazine framework, substitutions on an attached phenyl ring were shown to be critical. The introduction of a 4-hydroxylphenyl group was generally found to be detrimental to the affinity for both σ₁ and σ₂ receptors. nih.gov Similarly, a 4-fluorophenyl substitution resulted in a weaker σ₁ receptor ligand compared to its unsubstituted counterpart. nih.gov This demonstrates a high sensitivity to the electronic and steric properties of substituents at this position.

The nature of the linker connecting the core heterocyclic system to other parts of the molecule also plays a pivotal role. The length and composition of these linkers can modulate selectivity between different receptor subtypes. For example, in the context of serotonin (B10506) receptors, linker length is a critical factor in modulating 5-HT₁A versus 5-HT₂A selectivity. Similarly, within σ₁ receptor ligands, while some studies found no evident influence of alkyl linker length for certain potent compounds, other linker modifications, such as the introduction of an amide or methylene (B1212753) linker to a heterocyclic moiety, have been successfully used to maintain high affinity and selectivity for dopamine (B1211576) D3 receptors. nih.gov

Table 2: Effect of Phenyl Ring Substitution on Sigma Receptor Affinity Data derived from a study on benzylpiperidine-derived compounds. nih.gov

| Compound ID | Phenyl Substitution | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) |

| 1 | None | 3.2 | 106 |

| 2 | 4-OH | 24 | 1200 |

| 5 | 4-F | >100 | >1000 |

Identification of Key Pharmacophoric Groups for Target Interaction

The interaction of this compound-related compounds with their biological targets is dictated by a set of key chemical features known as pharmacophoric groups. For σ₁ receptor ligands, a well-established pharmacophore model consists of three main components. researchgate.net

This model includes a central basic amino group, typically the piperidine nitrogen, which is protonated at physiological pH and serves as a positive ionizable center. nih.gov This basic center is flanked by two hydrophobic domains. researchgate.net In many active compounds, a phenylpiperazine tail can effectively occupy the primary hydrophobic group, while another moiety, such as a benzyl (B1604629) group, can serve as the secondary hydrophobic group. nih.gov

The spatial arrangement of these groups is crucial for proper binding. Potent σ₁ ligands generally assume a linear arrangement within the binding site, allowing them to occupy the central core and two hydrophobic pockets of the receptor. nih.gov The basic nitrogen atom forms a key ionic interaction, while the hydrophobic parts of the molecule engage in van der Waals or hydrophobic interactions with corresponding pockets in the receptor. Compounds that lack this essential basic amino moiety often fail to bind to sigma receptors, confirming the critical role of the positive ionizable group as a primary pharmacophoric element. nih.gov

Metabolic Pathways and Pharmacokinetic Considerations in Preclinical Development

In Vitro Metabolism Investigations of Piperazine (B1678402) Derivatives

In vitro models are essential tools in early drug discovery to predict the in vivo metabolic fate of new chemical entities. For piperazine derivatives, these investigations typically involve liver microsomes, hepatocytes, and recombinant enzymes to elucidate metabolic stability and the enzymes responsible for metabolism.

Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are widely used to assess the metabolic stability of compounds. The stability of a compound in a microsomal assay is often expressed as its half-life (t½), which is a predictor of its in vivo intrinsic clearance. nih.gov

Studies on various piperazine derivatives have shown a wide range of metabolic stability. For instance, a series of piperazin-1-ylpyridazines demonstrated rapid metabolism in mouse and human liver microsomes (MLM/HLM), with some compounds exhibiting half-lives as short as 2 to 3 minutes. nih.gov This high clearance indicates extensive hepatic biotransformation. The metabolic profile in these assays was found to be similar between mouse and human liver microsomes, although the turnover rate was generally lower in HLM. nih.gov

The stability of piperazine derivatives is highly dependent on their chemical structure. Modifications to the molecule can significantly alter the rate of metabolism.

Table 1: In Vitro Microsomal Half-Life of Selected Piperazine Derivatives

| Compound | Modification | MLM t1/2 (min) | HLM t1/2 (min) |

|---|---|---|---|

| Compound A | Base Structure | 2 | 3 |

| Compound B | Pyrazine instead of Pyridazine | 17 | - |

| Compound C | Trifluoromethyl group added | 113 | 105 |

This table is based on data for piperazin-1-ylpyridazines and illustrates how structural changes impact metabolic stability. nih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that are responsible for the metabolism of a vast number of xenobiotics, including many pharmaceutical drugs. researchgate.net For piperazine derivatives, several CYP isoforms have been identified as key players in their biotransformation.

In vitro studies using human liver microsomes and specific CYP inhibitors have shown that the metabolism of many piperazine analogues involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net CYP3A4, in particular, is a major isoform responsible for the metabolism of more than half of all pharmaceutical drugs and is frequently implicated in the metabolism of compounds containing piperazine or piperidine (B6355638) rings. researchgate.netnih.govacs.org It often catalyzes N-dealkylation reactions, a common metabolic pathway for compounds like 1-Methyl-4-(piperidin-4-yl)piperazine. acs.org

Furthermore, some piperazine-containing compounds have been identified as mechanism-based inactivators (MBIs) of CYP3A4. researchgate.netnih.gov This inactivation is time- and concentration-dependent and can lead to significant drug-drug interactions if co-administered with other drugs metabolized by the same enzyme. researchgate.netnih.gov

Aldehyde oxidase (AO) is a cytosolic molybdoflavoprotein enzyme that has gained increasing recognition for its role in the metabolism of drugs, particularly those containing nitrogen-containing heterocyclic systems. nih.govwuxiapptec.com AO catalyzes the oxidation of various heteroaromatic rings and aldehydes. nih.gov

In drug design, medicinal chemists sometimes incorporate nitrogen-containing heterocycles into molecules to block metabolism by CYP450 enzymes and improve metabolic stability. wuxiapptec.com However, this strategy can inadvertently make the compound a substrate for AO. wuxiapptec.com Since AO is a cytosolic enzyme, its contribution to a compound's clearance may be underestimated in standard liver microsomal assays, which primarily contain membrane-bound enzymes. cambridgemedchemconsulting.com Therefore, hepatocyte-based assays or S9 fractions, which contain both microsomal and cytosolic enzymes, are more appropriate for evaluating the potential role of AO in the metabolism of a drug candidate. cambridgemedchemconsulting.com The oxidation by AO typically proceeds via nucleophilic attack on an electron-deficient carbon atom adjacent to a nitrogen atom within a heterocyclic ring. cambridgemedchemconsulting.com

Identification of Major Metabolites and Biotransformation Sites

The piperazine moiety and its substituents are common sites of biotransformation. The electron-rich nitrogen atoms and the adjacent α-carbons are often major targets for metabolic enzymes. researchgate.net Common metabolic pathways for piperazine-containing compounds include:

Oxidation: This can occur at the nitrogen atoms of the piperazine ring or at carbon atoms, leading to hydroxylated metabolites. nih.govrsc.org

N-dealkylation: For N-substituted piperazines, such as the N-methyl group in this compound, removal of the alkyl group is a frequent metabolic step. acs.orgrsc.org

Ring Opening: The piperazine ring can undergo cleavage, leading to more polar metabolites. researchgate.net

Hydroxylation: This reaction can occur on the piperazine ring, the piperidine ring, or other parts of the molecule. rsc.org

For example, studies on a piperazine derivative known as X-376 showed that the N-methyl piperazine ring was one of the most labile sites for metabolism. rsc.org Another study on piperazin-1-ylpyridazines identified mono-hydroxylation products and oxidation at the nitrogen atoms as the major metabolic transformations. nih.gov For this compound, the predicted primary sites of metabolism would include N-demethylation of the methylpiperazine moiety and hydroxylation on either the piperazine or piperidine rings.

Factors Influencing Metabolic Stability in Drug Candidates

The metabolic stability of a drug candidate is a critical factor determining its pharmacokinetic profile and, ultimately, its success in clinical development. Several factors related to the chemical structure of piperazine derivatives can influence their stability.

One of the most effective strategies to improve metabolic stability is to block the sites of metabolism. nih.govcambridgemedchemconsulting.com This can be achieved by introducing chemical groups, such as fluorine or a trifluoromethyl group, at or near the metabolically labile positions. These modifications can sterically hinder the enzyme's access to the site or alter the electronic properties of the molecule, making it less susceptible to metabolism. For example, the introduction of a trifluoromethyl group to a piperazin-1-ylpyridazine scaffold resulted in a more than 50-fold improvement in its in vitro intrinsic clearance. nih.gov

Another consideration is the interplay between different metabolic enzyme systems. As mentioned, designing compounds to avoid CYP450 metabolism by incorporating N-heterocycles can shift the metabolic burden to other enzymes like aldehyde oxidase. wuxiapptec.com Therefore, a comprehensive understanding of a compound's interaction with a wide range of enzymes is crucial for predicting its metabolic fate and optimizing its stability.

Advanced Applications in Chemical Biology and Drug Discovery

Role as a Versatile Building Block in Complex Pharmaceutical Synthesis

The rigid, yet adaptable, structure of 1-Methyl-4-(piperidin-4-yl)piperazine makes it an invaluable intermediate in the multi-step synthesis of modern pharmaceuticals. Its two distinct nitrogen-containing heterocyclic rings offer multiple points for chemical modification, allowing medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug product.

The utility of this compound is prominently demonstrated by its role as a key building block in the synthesis of several FDA-approved targeted cancer therapies. Both Brigatinib and Gilteritinib, potent tyrosine kinase inhibitors (TKIs), incorporate this specific moiety into their final structures.

| Drug Name | Therapeutic Target | Indication | Role of this compound |

|---|---|---|---|

| Brigatinib | Anaplastic Lymphoma Kinase (ALK) | ALK-positive metastatic non-small cell lung cancer (NSCLC) | Key structural intermediate and building block. explorationpub.comnih.gov |

| Gilteritinib | FMS-like tyrosine kinase 3 (FLT3), AXL | Relapsed or refractory Acute Myeloid Leukemia (AML) with a FLT3 mutation | Essential commercially available reagent for synthesis. explorationpub.comnih.gov |

The core structure of fentanyl and its analogues is N-(1-phenethyl-4-piperidyl)-N-phenylacetamide, making the substituted piperidine (B6355638) ring a cornerstone of its potent analgesic activity. researchgate.net Extensive research has focused on modifying this core to develop novel analgesics with improved therapeutic profiles. researchgate.netnih.gov While the 4-piperidone (B1582916) chemical is a known precursor in several fentanyl synthesis pathways, the direct use of the this compound scaffold in the development of major classes of fentanyl analogues is not widely documented in scientific literature. nih.govregulations.gov This is because the piperidinyl-piperazine structure represents a different chemical class than the N-aryl-N-(piperidin-4-yl)propanamide core of classic fentanyls. However, the broader field of narcotic analgesic research continues to explore diverse heterocyclic scaffolds to discover new chemical entities with potential opioid receptor activity.

The compound 1-(1-Methylpiperidin-4-yl)piperazine, a synonym for this compound, has been identified as a reagent in the preparation of pyrazolo estratrienes. These novel compounds are designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). nih.gov This enzyme is a critical therapeutic target in estrogen-dependent diseases, such as breast cancer and endometriosis, as it catalyzes the conversion of the weak estrogen estrone (B1671321) into the highly potent estradiol. nih.govsemanticscholar.org The inhibition of 17β-HSD1 represents a promising strategy to block the biosynthesis of potent estrogens and limit the growth of hormone-dependent tumors. semanticscholar.org

Application in Proteolysis Targeting Chimeras (PROTACs) Research and Development

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. explorationpub.comnih.gov A PROTAC consists of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, with the two connected by a chemical linker. mdpi.comresearchgate.net This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is not merely a spacer but a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC. explorationpub.comnih.gov

In the architecture of a PROTAC, the this compound scaffold is not a component of the E3 ligase ligand itself, but rather a key element used within the linker that connects the E3 ligase ligand to the POI-binding warhead. nih.govresearchgate.net E3 ligase ligands are small molecules that bind to ligases such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). nih.govnih.govacs.org The synthesis of an effective PROTAC involves the strategic coupling of the POI ligand and the E3 ligase ligand via a carefully designed linker. The piperazine-containing scaffold is incorporated into this linker to confer specific, advantageous properties to the final molecule. nih.govresearchgate.net

The inclusion of rigid heterocyclic motifs like piperidine and piperazine (B1678402) in PROTAC linkers is a key strategy for engineering effective protein degraders. nih.govasinex.com Compared to flexible polyethylene (B3416737) glycol (PEG) or simple alkyl chains, scaffolds such as this compound offer distinct advantages that can significantly enhance a PROTAC's performance. explorationpub.commdpi.com

Key properties influenced by this linker component include:

Increased Rigidity : The fused-ring system reduces the number of rotatable bonds in the linker, which can help to achieve a more favorable orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. nih.govmdpi.com

Improved Solubility : The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. nih.gov

Modulation of Physicochemical Properties : The presence and substitution of the piperazine ring affect the pKa of the molecule. This modulation of the protonation state can influence cell permeability and pharmacokinetic properties. nih.govresearchgate.net

The deliberate engineering of linkers with these properties is crucial for optimizing the degradation efficacy, selectivity, and drug-like characteristics of next-generation protein degraders. nih.gov

| Linker Property | Effect of this compound Moiety | Therapeutic Implication |

|---|---|---|

| Rigidity | Reduces conformational flexibility, providing a more defined spatial orientation. nih.govmdpi.com | Potentially enhances the stability and formation rate of the productive ternary complex (POI-PROTAC-E3 Ligase). explorationpub.com |

| Solubility | The ionizable piperazine motif can improve aqueous solubility. nih.gov | Improves physicochemical properties, which is critical for developing orally bioavailable degraders. |

| pKa Modulation | Methylation and the chemical environment of the piperazine nitrogen atoms influence the protonation state at physiological pH. nih.govresearchgate.net | Affects crucial drug-like properties including cell membrane permeability and metabolic stability. nih.gov |

Drug Delivery Systems and Nanomedicine Applications

The development of effective drug delivery systems is a cornerstone of modern medicine, aiming to transport therapeutic agents to specific sites within the body while minimizing off-target effects. The chemical properties of this compound derivatives make them suitable for incorporation into such systems, particularly in the realm of nanomedicine.

Conjugation to Carrier Systems for Targeted Delivery (e.g., Humanized Ferritin for siRNA)

A significant application of a derivative of this compound is in the targeted delivery of small interfering RNA (siRNA), a class of molecules with immense therapeutic potential for silencing disease-causing genes. nih.govnih.gov However, the clinical use of siRNA is hindered by its instability and poor cellular uptake. nih.gov To overcome these challenges, researchers have developed nanocarriers, such as the "humanized" chimeric Archaeal ferritin (HumAfFt), to protect and deliver siRNA molecules. nih.govchemicalbook.com

In a notable study, a derivative, 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine, was synthesized and served as a key component in functionalizing the interior of the HumAfFt nanocage. pharmaceuticaljournal.net This piperazine-based compound, referred to as PA2 in the research, was designed to be a cationic, rigid-rod-like amine. nih.govpharmaceuticaljournal.net It was chemoselectively conjugated to specific cysteine residues located inside the ferritin cavity. nih.govpharmaceuticaljournal.net

The primary role of the conjugated piperazine derivative is to create a positively charged environment within the ferritin nanocage. This cationic interior electrostatically attracts and binds the negatively charged siRNA duplexes, allowing the HumAfFt cage to effectively encapsulate and host the genetic material. nih.govchemicalbook.com The entire complex is designed to target cancer cells by utilizing the human transferrin receptor (TfR1), which is often overexpressed on the surface of these cells. nih.govnih.gov This targeted delivery system has shown promise in delivering siRNA to various cancer cell lines, including HeLa, HepG2, and MCF-7, leading to improved gene silencing effects compared to traditional methods. nih.govnih.gov

| Component | Function | Key Feature |

|---|---|---|

| Humanized Ferritin (HumAfFt) | Nanocage carrier for transport and protection. | Targets cancer cells via the Transferrin Receptor (TfR1). nih.govnih.gov |

| Piperazine-Based Compound (PA2) | Creates a cationic interior to bind siRNA. | Derived from this compound; conjugated to internal cysteine residues. pharmaceuticaljournal.net |

| siRNA | Therapeutic payload for gene silencing. | Negatively charged duplex that binds to the cationic piperazine derivatives. nih.gov |

Computational Modeling and Molecular Dynamics Studies

While specific computational studies focusing exclusively on this compound are not extensively detailed in public literature, the broader class of piperazine- and piperidine-containing molecules is frequently subjected to computational modeling. These techniques are indispensable for modern drug discovery, providing critical insights into how these molecules interact with their biological targets at an atomic level.

Ligand-Protein Docking Analyses for Binding Mode Elucidation

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when it binds to a protein target. For derivatives of piperazine, this technique is crucial for understanding how they fit into the active site of an enzyme or the binding pocket of a receptor. Docking studies can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the molecule's biological activity.

For instance, in studies of various piperazine derivatives, molecular docking has been used to identify critical hydrogen bonding networks with active site residues of enzymes like thymidine (B127349) phosphorylase. This elucidation of the binding mode helps explain the structure-activity relationship (SAR) observed in a series of synthesized compounds and guides the design of more potent and selective inhibitors.

Molecular Dynamics Simulations to Reveal Crucial Amino Acid Residues and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering deeper insights than the static picture provided by docking. These simulations model the movement of atoms and molecules, allowing researchers to assess the stability of the predicted binding pose and observe the subtle conformational changes that occur upon ligand binding.

Future Perspectives and Research Directions

Exploration of Novel Therapeutic Avenues for Piperazine-Containing Compounds

The piperazine (B1678402) nucleus is a versatile scaffold found in drugs targeting a wide array of diseases. ambeed.com While its presence in antipsychotic, antidepressant, and anxiolytic agents is well-established, ongoing research continues to uncover new therapeutic possibilities. researchgate.net The flexible core structure of piperazine allows for the design and synthesis of new bioactive compounds with a wide range of pharmacological activities. researchgate.net

Researchers are actively investigating piperazine derivatives for a multitude of conditions, as their unique structure allows them to interact with various biological targets. researchgate.netresearchgate.net These explorations span several key therapeutic areas:

Oncology: Piperazine analogues have demonstrated effective anti-proliferative activity against various cancer cell lines, including colon, breast, and liver cancer. mdpi.comnih.gov Some piperazine-containing compounds have been shown to be potent inducers of apoptosis in tumor cells, making them promising candidates for anticancer drug development. nih.gov

Infectious Diseases: The piperazine scaffold is being explored for its potential in developing new antimicrobial, antifungal, antiviral, and antimalarial agents. researchgate.netnih.gov

Inflammatory and Metabolic Diseases: Derivatives have been synthesized and evaluated for anti-inflammatory and antidiabetic properties, indicating a potential role in managing chronic inflammatory conditions and metabolic disorders. researchgate.net

Neurodegenerative Disorders: Beyond traditional psychiatric applications, the ability of piperazine compounds to interact with central nervous system receptors makes them interesting candidates for neuroprotective agents in conditions like Alzheimer's disease. researchgate.net

The diverse biological roles of piperazine-containing compounds are summarized in the table below.

| Therapeutic Area | Potential Application | Key Research Findings |

| Oncology | Anticancer Agents | Induction of apoptosis in tumor cells; inhibition of cancer cell proliferation. nih.gov |

| Infectious Diseases | Antimicrobial, Antiviral, Antifungal | Broad-spectrum activity against various pathogens. researchgate.net |

| Inflammation | Anti-inflammatory Agents | Modulation of inflammatory pathways. researchgate.net |

| Metabolic Disorders | Antidiabetic Agents | Potential to regulate glucose metabolism. researchgate.net |

| Central Nervous System | Neuroprotective Agents, Cognition Enhancers | Interaction with multiple neurotransmitter receptors. researchgate.netijrrjournal.com |

Rational Design of Derivatives with Enhanced Receptor Selectivity and Potency